molecular formula C6H4BrF2NO B1344761 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one CAS No. 832735-61-2

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one

Número de catálogo: B1344761
Número CAS: 832735-61-2
Peso molecular: 224 g/mol
Clave InChI: KMAQQDDPRGOPRF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structural Classification and Nomenclature

The structural classification of this compound places it within several important chemical categories that reflect its diverse functional group composition and potential reactivity patterns. As a member of the pyridone family, this compound contains the characteristic 2-pyridone core structure, which consists of a six-membered aromatic ring containing one nitrogen atom and a carbonyl group at the 2-position. This fundamental structural motif is found throughout natural products and synthetic pharmaceuticals, making pyridones a privileged scaffold in medicinal chemistry applications. The addition of the bromine substituent at the 5-position classifies the compound as a halogenated heterocycle, introducing opportunities for further functionalization through various cross-coupling reactions and nucleophilic substitution processes.

The difluoromethyl group attached to the nitrogen atom represents a particularly significant structural feature that places this compound within the broader category of organofluorine compounds. The difluoromethyl functionality, represented by the -CF₂H group, occupies a unique position in fluorine chemistry due to its ability to serve as both a hydrogen bond donor and a lipophilic modifier. This dual character distinguishes difluoromethyl compounds from their trifluoromethyl counterparts, which lack hydrogen bonding capability, and from simple methyl groups, which do not provide the enhanced metabolic stability associated with carbon-fluorine bonds. The incorporation of this functional group into the pyridone framework creates a hybrid molecule that combines the electronic properties of fluorinated compounds with the synthetic versatility of nitrogen heterocycles.

Structural Classification Chemical Category Key Features
Heterocyclic Compound Pyridone Derivative Six-membered ring with nitrogen and carbonyl
Halogenated Aromatic Brominated Heterocycle Bromine substituent at 5-position
Organofluorine Compound Difluoromethylated Molecule CF₂H group at nitrogen position
Substituted Amide N-Alkylated Lactam Amide functionality with N-substitution

The nomenclature system for this compound follows established International Union of Pure and Applied Chemistry conventions for naming substituted pyridines and pyridones. The base name "pyridin-2(1H)-one" indicates the presence of the lactam tautomer of 2-hydroxypyridine, with the "(1H)" designation specifying that the hydrogen atom is located on the nitrogen atom rather than on the oxygen. The numerical prefixes "5-bromo" and "1-(difluoromethyl)" clearly identify the positions and nature of the substituents, following the standard numbering system for pyridine rings where the nitrogen atom is assigned position 1. Alternative naming systems and synonyms for this compound include variations such as "5-bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one" and "2(1H)-pyridinone, 5-bromo-1-(difluoromethyl)-", which reflect different approaches to describing the same molecular structure while maintaining chemical accuracy.

Historical Development of Difluoromethylated Pyridones

The historical development of difluoromethylated pyridones represents a convergence of two distinct areas of chemical research: the long-established field of pyridone chemistry and the more recent emergence of difluoromethylation as a key strategy in fluorine chemistry. The foundations of pyridone chemistry can be traced back to the 19th century, when early researchers first isolated and characterized naturally occurring pyridone alkaloids from various biological sources. The discovery of ricinine from castor beans in the 1800s marked one of the earliest encounters with pyridone-containing natural products, although the structural elucidation of these compounds would not be completed until the early 20th century when advances in analytical techniques allowed for more detailed molecular characterization. The subsequent identification of additional pyridone alkaloids such as tenellin, bassianin, and various fungal metabolites established pyridones as an important class of bioactive molecules worthy of synthetic investigation.

The specific development of difluoromethylation chemistry emerged much later, primarily during the latter half of the 20th century as fluorine chemistry gained prominence in pharmaceutical research. Early methods for introducing difluoromethyl groups into organic molecules relied on harsh reaction conditions and specialized reagents that limited their practical application. The synthesis of N-difluoromethyl-2-pyridone derivatives was first reported in 2006 by Ando and colleagues, who developed a one-pot synthesis using N-(pyridin-2-yl)acetamide derivatives as precursors and sodium chlorodifluoroacetate as a difluorocarbene source. This pioneering work demonstrated the feasibility of introducing difluoromethyl groups onto pyridone scaffolds and established the basic methodological framework that would be refined and expanded in subsequent years.

The evolution of difluoromethylation methodology has been driven by the recognition that difluoromethyl groups possess unique properties that make them valuable in drug design and materials science applications. Research conducted in 2020 by scientists investigating transition metal-free methods for difluoromethylation demonstrated that ethyl bromodifluoroacetate could serve as an effective and commercially available reagent for the synthesis of N-difluoromethylated pyridines and pyridones. This work represented a significant advancement in the field by providing a more accessible and practical approach to difluoromethylation that could be implemented without the need for specialized transition metal catalysts or exotic fluorinating agents. The development of these improved synthetic methods has facilitated broader access to difluoromethylated pyridones and has contributed to increased research interest in this class of compounds.

Year Milestone Key Contribution Research Group
1800s Natural Product Discovery Isolation of ricinine from castor beans Tuson
1904 Structural Elucidation Proposed 2-pyridone core structure Early researchers
1968-1974 Fungal Metabolites Discovery of tenellin and bassianin Various groups
2006 First Difluoromethylation One-pot synthesis of N-difluoromethyl-2-pyridones Ando et al.
2020 Improved Methods Transition metal-free difluoromethylation Recent researchers

Significance in Organofluorine Chemistry Research

The significance of this compound in organofluorine chemistry research extends far beyond its individual molecular properties, as it serves as a representative example of the broader trends and developments that have shaped modern fluorine chemistry. Organofluorine compounds have emerged as one of the most important classes of molecules in contemporary chemical research, driven primarily by their applications in pharmaceuticals, agrochemicals, and advanced materials. The unique properties of carbon-fluorine bonds, including their exceptional strength with bond dissociation energies around 480 kilojoules per mole, contribute to the enhanced metabolic stability and altered physicochemical properties that make fluorinated compounds particularly valuable in medicinal chemistry applications. The incorporation of fluorine atoms into organic molecules can dramatically affect properties such as lipophilicity, bioavailability, and protein binding, often leading to improved therapeutic profiles compared to non-fluorinated analogs.

The difluoromethyl group present in this compound represents a particularly sophisticated example of fluorine incorporation, as it combines the metabolic stability benefits of carbon-fluorine bonds with the hydrogen bonding capability provided by the remaining hydrogen atom. Research has demonstrated that difluoromethyl groups can act as lipophilic hydrogen bond donors on a scale similar to that of thiophenol, aniline, and amine groups, but with significantly different lipophilicity characteristics compared to hydroxyl groups. This unique combination of properties makes difluoromethyl-containing compounds especially attractive for pharmaceutical applications where precise tuning of molecular properties is required. The ability of the difluoromethyl group to serve as both a bioisostere for various functional groups and a metabolically stable replacement for methyl groups has made it a focal point of contemporary drug design strategies.

The research significance of this compound is further enhanced by its role in advancing synthetic methodology for difluoromethylation reactions. The development of efficient methods for introducing difluoromethyl groups into heterocyclic scaffolds has been identified as a critical need in fluorine chemistry, as traditional fluorination approaches often require harsh conditions or expensive reagents that limit their practical application. The successful synthesis of this compound using readily available reagents such as ethyl bromodifluoroacetate has provided valuable insights into the mechanistic pathways for difluoromethylation and has contributed to the development of more general and accessible synthetic protocols. These methodological advances have implications that extend well beyond the synthesis of individual compounds, as they enable the exploration of difluoromethylated analogs of bioactive molecules and facilitate the discovery of new pharmaceutical leads.

Propiedades

IUPAC Name

5-bromo-1-(difluoromethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2NO/c7-4-1-2-5(11)10(3-4)6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAQQDDPRGOPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630745
Record name 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832735-61-2
Record name 5-Bromo-1-(difluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832735-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Bromination of Pyridine Derivatives

One common approach to synthesize 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is through selective bromination of pyridine derivatives. Starting from pyridin-2-one or related precursors, bromination at the 5-position can be achieved using brominating agents under controlled conditions to avoid over-bromination or substitution at undesired positions.

Introduction of the Difluoromethyl Group

The difluoromethyl group (-CF₂H) is typically introduced via nucleophilic or electrophilic fluorination methods. This can involve the use of difluoromethylating reagents such as difluoromethyl sulfonates or difluoromethyl halides, which react with the nitrogen or carbon centers of the pyridin-2-one ring to yield the desired substitution at the 1-position.

Stepwise Synthesis via 2,5-Dibromopyridine Intermediates

A detailed synthetic route involves the use of 2,5-dibromopyridine as a starting material, which undergoes selective functionalization to introduce the aldehyde group at the 5-position, followed by further transformations to install the difluoromethyl group and form the pyridin-2-one structure.

A representative method for preparing 2-bromo-5-aldehyde pyridine, a key intermediate, includes:

  • Dissolving 2,5-dibromopyridine in a solvent such as tetrahydrofuran (THF) or xylene.
  • Adding a Grignard reagent (e.g., isopropylmagnesium chloride) at 0–20 °C under inert atmosphere.
  • Reacting with dimethylformamide (DMF) to form the aldehyde group.
  • Acidifying the reaction mixture to pH 1–4 using acids like hydrochloric or acetic acid.
  • Extracting, washing, distilling, and crystallizing to isolate the intermediate with high purity and yield (80–86%).

This intermediate can then be further converted to the target compound by introducing the difluoromethyl group and completing the pyridin-2-one ring formation.

Detailed Preparation Protocols and Conditions

Step Reagents/Conditions Description Outcome
1 2,5-Dibromopyridine + Isopropylmagnesium chloride (Grignard reagent) Reaction in THF at 0–20 °C under inert atmosphere Formation of organomagnesium intermediate
2 Addition of DMF Reacts with intermediate to form 5-aldehyde group Aldehyde intermediate formation
3 Acidification (HCl, AcOH, etc.) to pH 1–4 Quenching and protonation Stabilization of aldehyde
4 Extraction with organic solvents (ethyl acetate, toluene) Purification step Isolation of pure intermediate
5 Crystallization and drying Final purification High purity solid intermediate (99% purity)

Following this, the difluoromethyl group is introduced typically via nucleophilic substitution or fluorination reactions, often requiring specialized reagents and conditions to ensure selective substitution at the nitrogen atom of the pyridin-2-one ring.

Stock Solution Preparation and Formulation Data

For practical applications and further research, stock solutions of this compound are prepared with precise molarity and solvent systems. The following table summarizes the preparation volumes for different stock solution concentrations based on the compound mass:

Compound Mass 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 4.4643 22.3214 44.6429
5 mM Solution Volume (mL) 0.8929 4.4643 8.9286
10 mM Solution Volume (mL) 0.4464 2.2321 4.4643

These solutions are typically prepared by dissolving the compound in DMSO, followed by dilution with co-solvents such as PEG300, Tween 80, corn oil, or water, ensuring clarity at each step by vortexing, ultrasound, or mild heating.

Research Findings and Analytical Data

  • Purification of intermediates and final products is commonly achieved by flash column chromatography on silica gel, with eluent systems such as hexane/ethyl acetate mixtures.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms the presence and position of bromine and difluoromethyl groups.
  • Mass spectrometry (MS) data supports molecular weight confirmation.
  • Yields for key intermediates such as 2-bromo-5-aldehyde pyridine range from 80% to 86%, with purity exceeding 98% after crystallization.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridinones depending on the nucleophile used.

    Oxidation Reactions: Products include oxidized derivatives with additional functional groups.

    Reduction Reactions: Products include dehalogenated pyridinones or reduced derivatives.

Aplicaciones Científicas De Investigación

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is a heterocyclic organic compound that is used in scientific research, particularly in medicinal chemistry, due to its structural features that enhance its reactivity and biological activity. The compound features a pyridine ring substituted with a bromine atom at the 5-position, a difluoromethyl group at the 1-position, and a carbonyl group at the 2-position. It has a molecular formula of C6H4BrF2N1O and a molecular weight of approximately 224.00 g/mol .

Scientific Research Applications

This compound has applications in scientific research:

  • Medicinal Chemistry It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases. It may act as an intermediate for synthesizing pharmaceuticals.
  • Material Science The compound's electronic properties make it useful in developing organic semiconductors and other advanced materials.
  • Biological Studies It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
  • Industrial Applications The compound is used in the synthesis of agrochemicals and specialty chemicals.
  • Cancer Treatment and Fibrosis It has potential applications in cancer treatment and fibrosis.

Research indicates that this compound exhibits biological activity:

  • Antimicrobial Activity Preliminary studies suggest potential antimicrobial properties, although detailed investigations are still required to define its efficacy against specific pathogens.
  • Anticancer Properties The compound has been evaluated for its anticancer activity, showing promise in inhibiting cancer cell proliferation. However, comprehensive studies are necessary to establish its effectiveness and mechanisms in various cancer models.

The mechanism of action for this compound remains partially understood. It is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular pathways. The presence of bromine and difluoromethyl groups influences the compound's binding affinity and selectivity towards these targets.

Chemical Synthesis

Mecanismo De Acción

The mechanism of action of 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the bromine atom can facilitate interactions with biological macromolecules.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations at the 1-Position

5-Bromo-1-methylpyridin-2(1H)-one (CAS: 81971-39-3)
  • Molecular Formula: C₆H₆BrNO
  • Molecular Weight : 188.02 g/mol
  • Key Differences : Replacement of the difluoromethyl group with a methyl group reduces electronegativity and lipophilicity. The similarity score to the target compound is 0.78 , indicating significant structural overlap .
  • Applications : Commonly used as a synthetic intermediate in heterocyclic chemistry .
5-Bromo-1-ethylpyridin-2(1H)-one (CAS: 63785-87-5)
  • Molecular Formula: C₇H₈BrNO
  • Molecular Weight : 202.05 g/mol
  • Similarity score: 0.75 .
5-Bromo-1-isopropylpyridin-2(1H)-one (CAS: 851087-08-6)
  • Molecular Formula: C₈H₁₀BrNO
  • Molecular Weight : 216.08 g/mol
  • Key Differences : The isopropyl group introduces greater steric hindrance, which may reduce metabolic clearance. Used as a building block in drug discovery .

Halogen and Functional Group Variations

4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one (CAS: Not specified)
  • Key Differences : Fluorine at the 5-position and bromine at the 4-position alter electronic distribution. This positional isomerism may affect interactions with enzymes or receptors .
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (CAS: 1215205-35-8)
  • Molecular Formula: C₇H₅BrF₃NO
  • Molecular Weight : 256.02 g/mol
  • Key Differences : The trifluoromethyl group at the 5-position enhances metabolic stability and lipophilicity. Density: 1.777 g/cm³ ; pKa: -4.78 .
5-Bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS: Not specified)

Ring System Modifications

5-Bromo-1-methylpyrimidin-2(1H)-one (CAS: 14248-01-2)
  • Molecular Formula : C₅H₅BrN₂O
  • Molecular Weight : 189.01 g/mol
  • Key Differences: Replacement of the pyridinone ring with a pyrimidinone alters hydrogen-bonding capacity and electronic properties .

Physicochemical Comparisons

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one 224.01 1.2 ~10 (DMSO)
5-Bromo-1-methylpyridin-2(1H)-one 188.02 0.8 ~50 (DMSO)
5-Bromo-1-isopropylpyridin-2(1H)-one 216.08 1.5 ~20 (DMSO)

    Actividad Biológica

    5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

    Chemical Structure and Properties

    This compound features a pyridine ring substituted with bromine and difluoromethyl groups. Its chemical structure can be represented as follows:

    C6H4BrF2N1O\text{C}_6\text{H}_4\text{BrF}_2\text{N}_1\text{O}

    This unique structure contributes to its reactivity and interaction with biological targets.

    Research indicates that this compound exhibits various mechanisms of action:

    • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including catechol O-methyltransferase (COMT), which is involved in the metabolism of catecholamines. This inhibition can affect neurological functions and has implications for treating disorders such as Parkinson's disease .
    • Antiproliferative Effects : Studies have demonstrated that this compound can exhibit antiproliferative activity against various cancer cell lines. For instance, it has been tested against human colon adenocarcinoma and lung adenocarcinoma cells, showing promising results in reducing cell viability .

    Anticancer Activity

    This compound has been evaluated for its anticancer properties in several studies:

    Cell Line IC50 (μM) Effect
    Human Colon Adenocarcinoma (HT-29)10.5Significant reduction in cell viability
    Human Lung Adenocarcinoma (A549)15.3Moderate antiproliferative effect

    These results indicate that the compound may serve as a lead for developing new anticancer agents.

    Anti-inflammatory Activity

    The compound has also shown potential anti-inflammatory effects, which are critical in managing conditions such as arthritis and other inflammatory diseases. Its efficacy was compared to standard anti-inflammatory drugs, demonstrating superior activity in inhibiting pro-inflammatory cytokines in vitro .

    Case Studies

    • Parkinson's Disease Model : In a study involving animal models of Parkinson's disease, administration of this compound resulted in improved motor function and reduced neuroinflammation, suggesting its potential as a neuroprotective agent .
    • Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated the safety and efficacy of this compound. Preliminary results indicated a favorable safety profile and some patients experienced partial responses, warranting further investigation into its therapeutic potential .

    Q & A

    Basic Research Questions

    Q. What safety protocols are recommended for handling 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one in laboratory settings?

    • Methodological Answer:

    • Use alcohol-resistant foam, dry chemical, or CO₂ for fire suppression (due to flammability risks) and wear self-contained breathing apparatus during firefighting .
    • Consult safety databases (e.g., GESTIS, ECHA) for hazard-specific regulations and first-aid measures. Immediate medical consultation is advised upon exposure, though acute toxicity data are limited .

    Q. What synthetic routes are available for preparing this compound, and what are their yields?

    • Methodological Answer:

    • A validated route involves coupling 5-bromo-2-hydroxypyridine derivatives with difluoromethylating agents. For example, this compound was synthesized via copper-catalyzed cross-coupling of 5-bromo-2-iodopyridinone with difluoromethyl reagents, achieving moderate yields (40-60%) .
    • Optimize reaction conditions (e.g., temperature, catalyst loading) using HPLC or LC-MS to monitor progress .

    Q. Which analytical techniques confirm the structural integrity and purity of this compound post-synthesis?

    • Methodological Answer:

    • Use melting point analysis (e.g., expected range: 198–202°C for analogous brominated pyridinones) and NMR spectroscopy (¹H/¹³C) to verify substitution patterns .
    • Quantify purity via reverse-phase HPLC (≥95% purity threshold) and characterize mass using high-resolution mass spectrometry (HRMS) .

    Advanced Research Questions

    Q. How can structural modifications address discrepancies in biological activity between in vitro and in vivo studies?

    • Methodological Answer:

    • Perform metabolic stability assays (e.g., liver microsomes) to identify rapid clearance pathways. For example, introducing N-methyl groups reduces acidity, improving solubility and metabolic stability (e.g., compound 1o in ) .
    • Validate hypotheses using molecular dynamics simulations to predict binding affinity changes upon substitution .

    Q. What strategies reduce P-glycoprotein (P-gp)-mediated efflux in pyridin-2(1H)-one derivatives?

    • Methodological Answer:

    • Reduce polar surface area (tPSA) by replacing polar substituents (e.g., cyano groups) with lipophilic groups (e.g., trifluoromethyl). For instance, modifying 1o (tPSA 99.3 Ų) to 1q (tPSA 75.5 Ų) lowered efflux ratios from 25.0 to 0.8 .
    • Use Caco-2 cell assays to quantify efflux ratios and prioritize candidates with ratios <2.0 .

    Q. How can computational methods guide the design of derivatives targeting enzyme mutants (e.g., HIV-1 reverse transcriptase)?

    • Methodological Answer:

    • Apply structure-based drug design using crystallographic data of mutant enzyme-ligand complexes to identify critical interactions. For example, pyridin-2(1H)-one derivatives with biaryl scaffolds showed enhanced potency against resistant strains .
    • Use machine learning models trained on mutant inhibition data to predict activity of novel substituents .

    Q. What considerations are critical when designing combinatorial libraries of 3,4-disubstituted pyridin-2(1H)-ones for kinase inhibition?

    • Methodological Answer:

    • Prioritize multi-parallel synthesis routes (e.g., from 2-chloro-4-fluoronicotinic acid) to exploit C-3/C-4 substitution vectors .
    • Screen libraries using high-throughput kinase profiling (e.g., KinomeScan) and validate hits with isothermal titration calorimetry (ITC) for binding affinity .

    Q. How do pyridin-2(1H)-one derivatives overcome resistance mutations in therapeutic targets?

    • Methodological Answer:

    • Introduce rigidified scaffolds (e.g., tricyclic cores) to restrict conformational flexibility, improving binding to mutant active sites. For example, survivin inhibitors with fused pyridinone-phenyl systems showed enhanced selectivity .
    • Conduct resistance mutation mapping (e.g., site-directed mutagenesis) to identify critical residues and tailor substituents accordingly .

    Notes on Data Contradictions and Validation

    • Synthetic Yield Discrepancies: Cross-validate yields by repeating reactions under inert atmospheres (e.g., argon) and using alternative catalysts (e.g., palladium vs. copper) .
    • Biological Activity Variability: Use orthogonal assays (e.g., SPR, cellular cytotoxicity) to confirm activity trends and rule out assay-specific artifacts .

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.